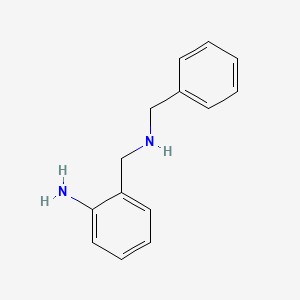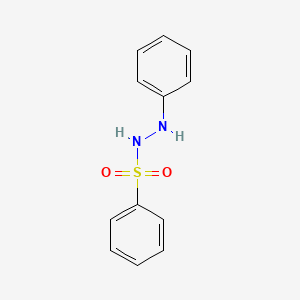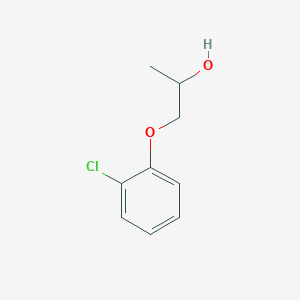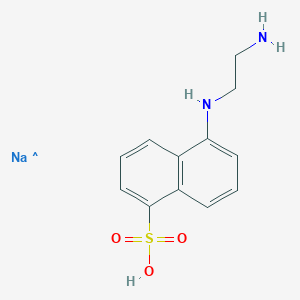
N-benzyl 2-aminobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl 2-aminobenzylamine: is an organic compound with the molecular formula C14H16N2 It is a derivative of benzylamine, where the amino group is substituted at the second position of the benzyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of benzaldehyde with 2-aminobenzylamine. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Nucleophilic Substitution: Another method involves the nucleophilic substitution of benzyl chloride with 2-aminobenzylamine in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-benzyl 2-aminobenzylamine can undergo oxidation reactions to form imines or quinazolines. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOH, KOH, various alkyl halides
Major Products:
Oxidation: Imines, Quinazolines
Reduction: Secondary Amines
Substitution: Various substituted benzylamines
Applications De Recherche Scientifique
Chemistry: N-benzyl 2-aminobenzylamine is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals. It is also employed in the study of reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to modify peptides and proteins, particularly in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and as anticancer agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other specialty chemicals. It is also employed in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-benzyl 2-aminobenzylamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparaison Avec Des Composés Similaires
2-Aminobenzylamine: A simpler analog without the benzyl substitution.
N-methyl 2-aminobenzylamine: A derivative with a methyl group instead of a benzyl group.
N-phenyl 2-aminobenzylamine: A derivative with a phenyl group instead of a benzyl group.
Uniqueness: N-benzyl 2-aminobenzylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in medicinal chemistry and drug design.
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
2-[(benzylamino)methyl]aniline |
InChI |
InChI=1S/C14H16N2/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
Clé InChI |
FTSXPJFPSSHMFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000128.png)




![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)


![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)

![9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000183.png)


![4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate](/img/structure/B12000188.png)
